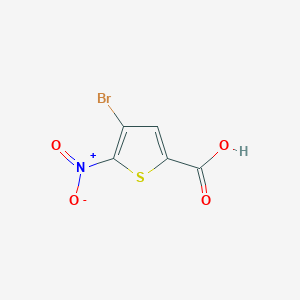
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis Processes
One area of research involves the chemoselective synthesis processes where compounds similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide are synthesized for various applications, including as intermediates in drug synthesis. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlights the potential of enzymatic methods in producing intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Synthesis of Novel Acetamide Derivatives
Research on the synthesis of novel acetamide derivatives for potential therapeutic applications, such as anticancer, anti-inflammatory, and analgesic agents, reveals the versatility of compounds related to this compound. Studies show the successful synthesis of compounds with significant biological activities, demonstrating the therapeutic potential of acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis Approaches
The green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, using novel catalysts for the production of azo disperse dyes, emphasizes the importance of environmentally friendly chemical processes. These studies underscore the potential for sustainable methods in the chemical synthesis of complex molecules (Zhang, 2008).
Analytical Chemistry Applications
In analytical chemistry, the degradation processes of paracetamol, a related phenol compound, were investigated to understand its stability and transformation products. These studies are crucial for ensuring the safety and efficacy of pharmaceuticals and can provide insights into the stability of related compounds (Feng, Zhang, Cong, & Zhu, 2013).
Antioxidant Properties
Research on the antioxidant properties of phenolic derivatives, including acetaminophen and its relatives, explores their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Such studies contribute to our understanding of the potential protective effects of these compounds against oxidative stress (Dinis, Maderia, & Almeida, 1994).
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-13-4-2-3-5-14(13)21-9-15(19)16-11-6-10(8-17)12(18)7-11/h2-5,10-12,17-18H,6-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROYCQZDRZOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)
![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)


![6-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408888.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)

![1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408899.png)
